2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
CAS No.: 165751-24-6
Cat. No.: VC20963764
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165751-24-6 |
|---|---|
| Molecular Formula | C13H17ClN2O2 |
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | 2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3 |
| Standard InChI Key | RPIUVSKDSUONAI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl |
Introduction
Chemical Identity and Classification
| Identifier Type | Value |
|---|---|
| CAS Number | 165751-24-6 |
| Molecular Formula | C₁₃H₁₇ClN₂O₂ |
| Molecular Weight | 268.74 g/mol |
| InChI | InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3 |
| InChI Key | RPIUVSKDSUONAI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl |
Synthesis and Preparation Methods
The synthesis of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one typically involves the reaction of 1-(3-methoxyphenyl)piperazine with chloroacetyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the piperazine nitrogen acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride with subsequent elimination of a chloride ion.
The reaction is typically conducted in the presence of a base such as triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is important, with dichloromethane or acetonitrile commonly employed due to their ability to dissolve both reactants while maintaining reaction efficiency.
Table 2: Typical Synthesis Conditions for 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
| Parameter | Condition |
|---|---|
| Reactants | 1-(3-methoxyphenyl)piperazine, Chloroacetyl chloride |
| Molar Ratio | 1:1 to 1:1.2 (slight excess of chloroacetyl chloride) |
| Base | Triethylamine (1.1-1.5 equivalents) |
| Solvent | Dichloromethane or Acetonitrile |
| Temperature | 0°C to room temperature |
| Reaction Time | 3-8 hours |
| Purification | Column chromatography or Recrystallization |
For industrial or larger-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Purification steps such as recrystallization or column chromatography are utilized to obtain the pure compound, with typical yields ranging from 70-85% depending on reaction conditions and purification methods.
Chemical Reactivity and Modifications
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, primarily due to the reactive chloro group and the functionalities present in its structure. The chloroacetyl group serves as an electrophilic site that can participate in nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.
One of the most common reactions involves the substitution of the chloro group by various nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting derivatives may exhibit altered pharmacological properties depending on the nature of the introduced substituent .
The methoxy group on the phenyl ring can be modified through demethylation, oxidation, or other transformations, allowing for further structural diversity. Additionally, the carbonyl group can undergo reduction to form the corresponding alcohol derivative, or it may participate in condensation reactions with appropriate nucleophiles.
Table 3: Common Chemical Transformations of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Nucleophilic Substitution | Sodium azide | Azide derivative |
| Nucleophilic Substitution | Potassium thiocyanate | Thiocyanate derivative |
| Nucleophilic Substitution | Primary/secondary amines | Amino derivatives |
| Reduction | Sodium borohydride | Alcohol derivative |
| Oxidation | KMnO₄/H⁺ | Carboxylic acid derivatives |
| Etherification | Alkoxides | Ether derivatives |
The carbonyl group adjacent to the piperazine can also be modified through reactions typical of ketones, including reductions, additions, and condensations, further expanding the chemical space accessible from this versatile intermediate.
Biological Activity and Pharmacological Applications
The structural features of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one suggest potential biological activity, particularly in neurological and psychiatric applications. Compounds containing piperazine rings with aryl substituents have been extensively studied for their interactions with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors .
The 3-methoxyphenyl moiety is a common structural motif in compounds that interact with serotonin receptors, particularly the 5-HT1A subtype. This receptor interaction suggests potential applications in the treatment of anxiety, depression, and other mood disorders. The compound's structural similarity to known antipsychotics also positions it as a candidate for the development of novel agents for treating psychotic disorders.
Research indicates that piperazine derivatives similar to 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one may also possess antimicrobial activity. Studies have demonstrated moderate efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in anti-infective drug development .
Additionally, the compound's structural features make it a potential scaffold for developing enzyme inhibitors. Piperazine derivatives have been explored as inhibitors of various enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. MAO inhibitors have applications in treating depression, Parkinson's disease, and other neurological conditions .
Structure-Activity Relationships
The biological activity of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is influenced by various structural elements, each contributing differently to its pharmacological profile. Understanding these structure-activity relationships is essential for designing derivatives with enhanced potency, selectivity, or reduced side effects .
The position of the methoxy substituent on the phenyl ring significantly impacts receptor binding and selectivity. Compounds with 3-methoxy substitution often exhibit different receptor affinities compared to their 2-methoxy or 4-methoxy counterparts. For instance, 4-methoxy analogs have demonstrated enhanced affinity for dopamine receptors, while 3-methoxy substitution may favor serotonergic interactions .
The chloroacetyl group provides a reactive handle for introducing various functionalities that can modulate biological activity. Replacing the chloro atom with other groups (e.g., amino, azido, or heterocyclic substituents) can significantly alter the compound's pharmacokinetic properties and receptor binding profile .
Table 4: Comparison of Structural Analogs and Their Properties
| Compound | Structure Difference | Effect on Properties |
|---|---|---|
| 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one | Reference compound | Baseline activity |
| 2-Chloro-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethan-1-one | 4-methoxy vs. 3-methoxy | Enhanced dopaminergic affinity |
| 2-Chloro-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one | 2-methoxy vs. 3-methoxy | Altered CNS receptor selectivity |
| 2-Chloro-1-(4-(4-chloro-3-methoxyphenyl)piperazin-1-yl)ethan-1-one | Additional 4-chloro substituent | Increased lipophilicity, altered metabolism |
| 1-[4-(4-Chloro-3-methoxyphenyl)piperazin-1-yl]-2-(4-chloro-5-methyl-3-propan-2-ylpyrazol-1-yl)ethanone | Complex modification of acetyl group | Significantly altered pharmacology and target selectivity |
Applications in Medicinal Chemistry and Drug Development
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one serves as a valuable building block in medicinal chemistry and drug development programs. Its versatile structure allows for diverse modifications, making it suitable for generating compound libraries for high-throughput screening and structure-activity relationship studies .
In drug development, this compound has been utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactive chloroacetyl group provides a convenient point for introducing additional functionalities or connecting to other molecular fragments, facilitating the construction of compounds with diverse pharmacological profiles .
The compound's structural resemblance to known neuropsychiatric drugs suggests its potential utility in developing novel agents for treating central nervous system disorders. Piperazine derivatives similar to 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one have been explored for applications in anxiety, depression, schizophrenia, and neurodegenerative diseases .
Research has also indicated that derivatives of this compound may exhibit promising activity as enzyme inhibitors. For instance, structural analogs have been investigated as monoamine oxidase (MAO) inhibitors, with potential applications in treating depression and Parkinson's disease. The ability to fine-tune the compound's structure allows for optimizing enzyme selectivity and inhibitory potency .
Analytical Methods and Characterization Techniques
Accurate characterization of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is essential for ensuring its purity and structural integrity in both research and industrial settings. Various analytical techniques have been employed for this purpose, providing complementary information about the compound's physical and chemical properties .
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation and purity assessment. Both ¹H-NMR and ¹³C-NMR provide valuable information about the compound's molecular framework and connectivity. In the ¹H-NMR spectrum, characteristic signals for the aromatic protons (δ 6.5-7.5 ppm), piperazine methylene protons (δ 2.5-3.5 ppm), methoxy group (δ 3.7-3.8 ppm), and chloroacetyl methylene protons (δ 4.0-4.2 ppm) can be observed .
Mass spectrometry is used to confirm the compound's molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the molecular formula. Typical fragmentation patterns include the loss of the chloroacetyl group and cleavage of the piperazine ring .
Table 5: Analytical Techniques for Characterization of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
| Analytical Technique | Information Provided | Typical Values/Observations |
|---|---|---|
| ¹H-NMR Spectroscopy | Proton environments, purity | Aromatic H: δ 6.5-7.5 ppm, Piperazine CH₂: δ 2.5-3.5 ppm, OCH₃: δ 3.7-3.8 ppm, CH₂Cl: δ 4.0-4.2 ppm |
| ¹³C-NMR Spectroscopy | Carbon environments | Carbonyl C: δ 165-170 ppm, Aromatic C: δ 110-160 ppm, OCH₃: δ 55-60 ppm, CH₂Cl: δ 40-45 ppm |
| HRMS | Molecular formula confirmation | [M+H]⁺: 269.1057 (calculated: 269.1057) |
| IR Spectroscopy | Functional group identification | C=O: 1630-1650 cm⁻¹, C-O-C: 1240-1270 cm⁻¹, C-Cl: 750-780 cm⁻¹ |
| HPLC | Purity assessment | Retention time depends on specific conditions |
| X-ray Crystallography | 3D structure determination | Bond lengths, angles, and crystal packing |
Infrared (IR) spectroscopy provides information about the compound's functional groups, with characteristic absorption bands for the carbonyl group (1630-1650 cm⁻¹), ether linkage (1240-1270 cm⁻¹), and C-Cl bond (750-780 cm⁻¹). High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and quantitative analysis, offering high sensitivity and reproducibility .
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